5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one
Descripción
5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one is a brominated pyrazinone derivative featuring a pyridin-4-ylmethyl substituent at position 1 and a bromine atom at position 5 of the pyrazin-2(1H)-one core. Pyrazin-2(1H)-ones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, particularly as kinase inhibitors . The bromine atom enhances hydrophobic interactions in biological targets, while the pyridin-4-ylmethyl group may improve solubility and binding affinity. This compound’s structural features align with privileged substructures in medicinal chemistry, which are known to interact with diverse biological targets .
Propiedades
IUPAC Name |
5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-1-3-12-4-2-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDVBFDUXLDKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one typically involves the bromination of a pyrazinone precursor. One common method involves the reaction of pyrazin-2(1H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazinone ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazinones depending on the nucleophile used.
Oxidation Reactions: N-oxides of the pyrazinone ring.
Reduction Reactions: Reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one is an organic compound featuring a pyrazinone core with a bromine atom at the 5-position and a pyridin-4-ylmethyl group at the 1-position. It has a molecular weight of 266.09 g/mol.
A direct search for scientific literature on this specific molecule yielded no significant results, suggesting it is either a very new or scarcely studied compound. Nevertheless, the presence of pyrazinone and pyridine moieties suggests potential applications in areas where similar compounds are utilized.
Synthesis
The synthesis of this compound typically involves a condensation reaction between dimethyl pyrazine-2,3-dicarboxylate and 4-aminomethylpyridine, usually under reflux conditions in methanol for several hours, followed by solvent removal and recrystallization for purification.
Potential Applications
Given its structural components, this compound may have applications in medicinal chemistry and material science.
Medicinal Chemistry
this compound is being explored as a lead compound for drug development targeting specific biological pathways. Interaction studies focus on its ability to form complexes with metal ions, which could elucidate its potential role in biological systems and its efficacy as a therapeutic agent. Its interactions with enzymes or receptors might provide insights into its mechanism of action and therapeutic potential.
Material Science
The compound's unique structural arrangement contributes to its potential applications in material science.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets to understand how the compound interacts with enzymes or receptors at the molecular level. Initial findings suggest that the bromine atom may play a crucial role in modulating these interactions, potentially enhancing the compound's biological activity.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloro-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one | Similar core structure but with chlorine instead of bromine | Potentially different reactivity due to halogen substitution |
| 6-Methyl-pyrazin-2(1H)-one | Lacks the pyridinyl substitution | Simpler structure; used in different applications |
| N,N'-Bis(pyridinyl)methylenepyrazine | Contains multiple pyridine groups | Increased coordination capabilities with metals |
| 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one | Similar pyrazinone core with different pyridine substituent | Variation in biological activity due to different substituents |
| 3-Bromo-pyrazolo[1,5-a]pyridine | Contains a pyrazole instead of pyrazine | Known for its potential kinase inhibition properties |
| Pyrazolo[3,4-d]pyrimidine | Exhibits antimetabolite properties | Focused on pharmaceutical applications due to its unique nitrogen-rich structure |
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrazinone ring can also participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Structural Analogues and Their Properties
The following table compares key structural analogues of 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one:
Key Observations:
- Substituent Effects : The pyridin-4-ylmethyl group in the target compound may enhance binding specificity compared to simpler alkyl or aryl substituents (e.g., 1-methyl or 1-(4-methoxyphenyl)) by enabling π-π stacking or hydrogen bonding .
- This is consistent with brominated analogues like 5-Bromo-1-methylpyridin-2(1H)-one, which serve as intermediates in kinase inhibitor synthesis .
- Biological Activity: Hamacanthin A and aspergillic acid highlight the broad bioactivity of pyrazinones, ranging from antifungal to antibacterial effects.
Pharmacological Profiles:
- Kinase Inhibition : Pyrazin-2(1H)-ones derived from hamacanthins show IC₅₀ values below 1 µM against PDGFR, a receptor tyrosine kinase implicated in cancer . The target compound’s bromine and pyridinyl groups may further optimize binding.
- Anticancer Potential: Onatasertib, a dihydropyrazino-pyrazinone, demonstrates the therapeutic relevance of this scaffold in oncology .
Physicochemical and Electronic Properties
- Solubility : The pyridin-4-ylmethyl group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., 1-ethyl or 1-phenyl).
- Electron Distribution: Bromine’s electron-withdrawing effect may polarize the pyrazinone ring, enhancing interactions with ATP-binding pockets in kinases .
Actividad Biológica
5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 266.09 g/mol. The compound features a bromine atom at the 5-position of the pyrazinone ring, which influences its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes by forming halogen bonds with amino acid residues, which modulates their activity.
- Receptor Binding: It interacts with receptors through hydrogen bonding and π-π stacking interactions, stabilizing its binding to target proteins .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrazinone core can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | High |
| Compound B | CDK9 | 1.8 | Moderate |
In vitro studies demonstrated that these compounds effectively inhibited cellular proliferation in various human tumor cell lines, including HeLa and HCT116 .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary results indicate it may exhibit activity against certain bacterial strains, suggesting potential for development as an antimicrobial agent .
Case Studies
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing derivatives of pyrazinones and evaluating their biological activity against Mycobacterium tuberculosis. The synthesized compounds showed promising results, with some exhibiting significant inhibition against the bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at the bromine position could enhance activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies indicated strong interactions with kinases involved in cancer proliferation pathways, supporting its potential as a therapeutic candidate in oncology .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound differentiates it from structurally similar compounds.
| Compound | Halogen Position | Biological Activity |
|---|---|---|
| 5-Bromo | 5-position | High anticancer activity |
| 4-Bromo | 4-position | Moderate selectivity |
| 3-Bromo | 3-position | Lower activity |
The presence of bromine at the 5-position significantly enhances its reactivity and biological efficacy compared to analogs with different halogen placements .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one?
- Methodological Answer : Multicomponent Ugi-based reactions are highly effective for assembling pyrazin-2(1H)-one scaffolds. This approach combines amines, aldehydes, isocyanides, and carboxylic acids in a one-pot reaction, achieving high bond-forming efficiency and structural diversity. For brominated derivatives like the target compound, post-synthetic bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) can introduce the bromo group regioselectively .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the substitution pattern on the pyrazinone and pyridine rings. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via the SHELX suite) resolves absolute stereochemistry and intermolecular interactions. For accurate refinement, high-resolution data (resolution ≤ 1.0 Å) and proper handling of twinning (e.g., using TWIN/BASF commands in SHELXL) are critical .
Q. What strategies optimize reaction conditions for introducing the pyridin-4-ylmethyl group?
- Methodological Answer : Alkylation of the pyrazinone nitrogen can be achieved using 4-(bromomethyl)pyridine in the presence of a base (e.g., KCO) in a polar aprotic solvent like DMF or acetonitrile. Reaction monitoring via TLC or HPLC ensures minimal side-product formation (e.g., N- vs. O-alkylation). Temperature control (40–60°C) and stoichiometric excess of the alkylating agent (1.2–1.5 eq) improve yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for brominated pyrazinones?
- Methodological Answer : Discrepancies in bond lengths or thermal parameters may arise from disorder in the bromine position or lattice solvent effects. Use SHELXL’s PART command to model disorder, and apply restraints (e.g., SIMU, DELU) to stabilize refinement. Validate results with Hirshfeld surface analysis or DFT calculations to confirm electronic environments .
Q. What are the challenges in functionalizing the pyrazinone core for SAR studies?
- Methodological Answer : Bromine at the 5-position activates the pyrazinone for cross-coupling (e.g., Suzuki-Miyaura), but competing decomposition via ring-opening may occur. Optimize palladium catalysts (e.g., Pd(PPh)) and ligands (XPhos) in anhydrous toluene/THF. For regioselective C–H functionalization, screen directing groups (e.g., pyridinyl) under mild oxidative conditions (e.g., Cu(OAc)) .
Q. How to design assays to evaluate kinase inhibition potential (e.g., mTOR)?
- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant mTOR kinase. Pre-incubate the compound (1–100 µM) with ATP and substrate (e.g., FKBP12-rapamycin-binding domain). Compare IC values to reference inhibitors (e.g., CC-223/onatasertib). Validate cellular activity in cancer cell lines (e.g., HEK293) via Western blot for phosphorylated S6K1 .
Q. What computational methods predict solubility and bioavailability of this compound?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to estimate logP and aqueous solubility. Use SwissADME or QikProp to predict permeability (Caco-2, MDCK models). Experimental validation via shake-flask method (pH 7.4 buffer) and HPLC quantification refines computational predictions .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental -NMR chemical shifts?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts. Differences >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl) or conformational averaging. Experimental validation via variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., ring puckering) .
Q. Why might biological activity vary across structurally similar analogs?
- Methodological Answer : Subtle changes in steric bulk (e.g., pyridin-4-ylmethyl vs. cyclohexyl groups) alter target binding. Use molecular docking (AutoDock Vina) to map interactions with kinase active sites. SPR (surface plasmon resonance) quantifies binding kinetics (k/k) to correlate structure-activity relationships .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
